(2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
Properties
IUPAC Name |
[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-18-15(22-19-12)13-6-4-10-20(13)16(21)17(8-2-3-9-17)14-7-5-11-23-14/h5,7,11,13H,2-4,6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCZBYGMMZIOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN2C(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally related analogs from the literature.
Table 1: Structural and Functional Comparison
*Molecular weights are calculated based on formulas from the evidence.
Key Observations:
Heterocycle Diversity: The target compound’s 1,2,4-oxadiazole ring enhances metabolic stability compared to pyrazole or thiazole analogs, which may degrade faster in vivo due to hydrolytic susceptibility .
Substituent Effects: The cyclopentyl group in the target compound introduces conformational rigidity compared to morpholine or dihydropyridinone systems, possibly improving target selectivity . The 3-methyl substituent on the oxadiazole may reduce polarity relative to ethyl or cyano groups in analogs, impacting solubility and membrane permeability .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a pathway analogous to compound 7a/7b (), involving 1,4-dioxane and triethylamine-mediated coupling. However, the cyclopentyl-thiophene moiety may require additional steps, such as Friedel-Crafts acylation or transition-metal catalysis .
Research Findings and Implications
- Stability : Oxadiazole-containing compounds like the target exhibit superior enzymatic stability compared to ester or amide analogs, as evidenced by studies on similar 1,2,4-oxadiazole derivatives .
- Binding Affinity : Thiophene-cyclopentyl groups in the target may mimic aromatic residues in enzyme active sites, as seen in kinase inhibitors with analogous thiophene motifs .
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